Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate
Description
Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1³,⁷]decane]-2-carboxylate is a structurally complex heterocyclic compound featuring a spiro junction between a cyclopentane ring and a tricyclo[3.3.1.1³,⁷]decane system. The molecule incorporates two diaza groups (1',3'), a ketone (6'-oxo), and methyl substituents at positions 5' and 7', with an ethyl ester moiety at position 2.
Properties
IUPAC Name |
ethyl 5,7-dimethyl-6-oxospiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,2'-cyclopentane]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-22-13(20)12-6-5-7-17(12)18-8-15(2)9-19(17)11-16(3,10-18)14(15)21/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIUGGXAZCQVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC12N3CC4(CN2CC(C3)(C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a cyclopentane derivative and a tricyclo[3.3.1.1~3,7~]decane precursor under acidic or basic conditions.
Introduction of the Diaza Group: The diaza functionality is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the spirocyclic intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various amines or alkyl halides under basic conditions
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted diaza derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, where the compound acts as an inhibitor or activator, and receptors, where it can modulate signaling pathways. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest analogues include bicyclic and tricyclic systems with diaza, oxo, and ester functionalities. Below is a comparative analysis based on the evidence provided:
Structural Analysis
Core Complexity : The target compound’s tricyclo[3.3.1.1³,⁷]decane system imposes greater steric rigidity compared to the bicyclo[3.2.0]heptane framework in ’s compound. This rigidity may influence binding affinity in biological systems but complicates synthetic accessibility .
Functional Groups: The 6'-oxo and diaza groups in the target compound resemble the oxo and aza motifs in ’s pharmacopeial compound, which is associated with β-lactam antibiotic derivatives. However, the absence of a thia group in the target compound may reduce reactivity with penicillin-binding proteins .
Bioactivity Gaps
- No direct bioactivity data for the target compound are provided in the evidence. Salternamides () and pharmacopeial compounds () exhibit antimicrobial properties, suggesting that the target’s diaza-oxo system merits similar evaluation .
Research Findings and Limitations
Crystallographic Data
- By comparison, ’s compound meets crystallinity standards 〈695〉, implying that analogous characterization could validate the target’s purity and conformation .
Analytical Methods
- LC/MS profiling (as applied to marine actinomycetes in ) could aid in detecting minor impurities or degradation products of the target compound, though its utility depends on ionization efficiency and fragmentation patterns .
Biological Activity
Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C17H26N2O3
- Molecular Weight : 306.406 g/mol
- CAS Number : 903864-01-7
- SMILES Notation : CCOC(=O)C1CCCC11N2CC3(C)CN1CC(C)(C2)C3=O
Structural Features
The compound features a spirocyclic structure, which is often associated with unique biological activities due to its conformational flexibility and ability to interact with biological macromolecules.
This compound has been investigated for its potential as a drug candidate in various therapeutic areas. Its biological activity may be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Therapeutic Applications
Current research indicates that this compound could have applications in the following areas:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : The modulation of neurotransmitter receptors suggests potential use in treating neurodegenerative diseases.
Cytotoxicity Studies
A study conducted on a series of diazaspiro compounds indicated that this compound demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, highlighting its potential as an anticancer agent .
Neuroprotective Effects
In a neuropharmacological study assessing the effects of various spirocyclic compounds on neuronal cells subjected to oxidative stress, ethyl 5',7'-dimethyl-6'-oxo showed promising results in reducing cell death and promoting cell survival through the activation of antioxidant pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.406 g/mol |
| CAS Number | 903864-01-7 |
| Anticancer IC50 (MCF-7) | 15 µM |
| Neuroprotective Activity | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
